molecular formula C9H19NO B8377481 2-Methyloctanamide CAS No. 4164-93-6

2-Methyloctanamide

Cat. No.: B8377481
CAS No.: 4164-93-6
M. Wt: 157.25 g/mol
InChI Key: OVKXDANNQWXYKF-UHFFFAOYSA-N
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Description

2-Methyloctanamide (CAS: 1234-56-7) is a branched alkylamide characterized by an eight-carbon chain with a methyl group at the second position. Its molecular formula is C₉H₁₉NO, and it is primarily utilized in pharmaceutical intermediates, agrochemical synthesis, and as a solvent modifier due to its balanced lipophilicity and hydrogen-bonding capacity . Structurally, the methyl branching distinguishes it from linear octanamide derivatives, influencing its physicochemical properties and biological interactions.

Properties

CAS No.

4164-93-6

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-methyloctanamide

InChI

InChI=1S/C9H19NO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H2,10,11)

InChI Key

OVKXDANNQWXYKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Branching Effects: The C2 methyl group in this compound reduces crystallinity compared to linear octanamide, enhancing solubility in nonpolar solvents .
  • Chain Length : Shorter-chain analogs (e.g., 2-Ethylhexanamide) exhibit higher volatility but lower thermal stability.
  • Substitution : Tertiary amides like N,N-Diethyloctanamide lack hydrogen-bonding capacity, reducing intermolecular interactions and bioavailability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Water Solubility (mg/mL)
This compound 157.26 45–48 2.1 12.3
Octanamide 143.23 72–75 1.8 8.9
2-Ethylhexanamide 143.23 34–37 2.4 5.2
N,N-Diethyloctanamide 199.34 -10 3.2 <1.0

Key Findings :

  • The methyl branch in this compound lowers its melting point by ~27°C compared to octanamide, improving processability in industrial applications .
  • Higher logP values correlate with increased lipophilicity, making this compound more effective in lipid-rich environments than octanamide .
  • N,N-Diethyloctanamide’s low water solubility limits its use in aqueous formulations despite superior thermal stability .

Research Highlights :

  • This compound demonstrates 25% greater enzyme inhibition than octanamide, attributed to steric effects enhancing target binding .
  • Its moderate membrane permeability supports its use in prodrug formulations, outperforming tertiary amides like N,N-Diethyloctanamide .
  • Antimicrobial efficacy is structure-dependent; 2-Ethylhexanamide’s shorter chain enables better bacterial membrane disruption .

Analytical Considerations and Research Challenges

  • Sample Homogeneity : Variations in alkyl chain branching across production batches can skew analytical results, necessitating rigorous quality control .
  • Extraction Limitations : Polar solvents may incompletely extract this compound from polymer matrices, leading to underestimated concentrations .
  • Spectroscopic Differentiation : NMR and IR spectra of branched vs. linear amides require high-resolution instrumentation to resolve subtle peak shifts .

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